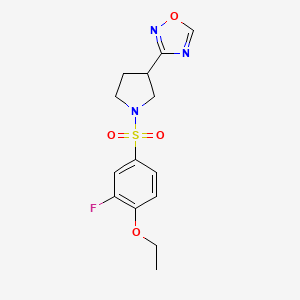
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyrrolidine ring, and a sulfonyl group attached to a fluorinated phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the pyrrolidine ring using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the ethoxy group is added to the fluorophenyl ring.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Cyclization: The oxadiazole ring can participate in cyclization reactions with various electrophiles, leading to the formation of fused ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Cyclization: Electrophiles, dehydrating agents, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Cyclization: Fused ring systems.
科学研究应用
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Material Science: The compound is explored for its potential use in material science, particularly in the development of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool compound to study enzyme inhibition, signal transduction, and other biochemical phenomena.
作用机制
The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, enhancing binding affinity and specificity. The fluorinated phenyl ring can also contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine: This compound shares the sulfonyl and pyrrolidine moieties but differs in the heterocyclic ring structure, which can lead to variations in reactivity and biological activity.
1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole:
1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole: This compound features a benzoimidazole ring, offering different electronic and steric effects compared to the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-2-21-13-4-3-11(7-12(13)15)23(19,20)18-6-5-10(8-18)14-16-9-22-17-14/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWROWYDXMBFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
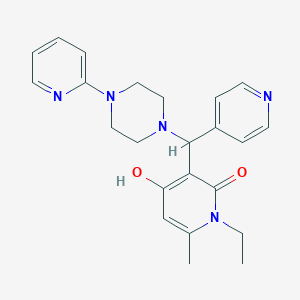
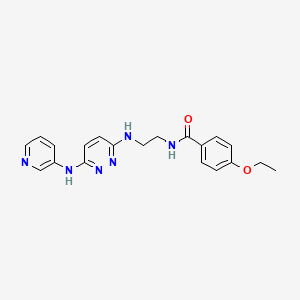
![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2657455.png)
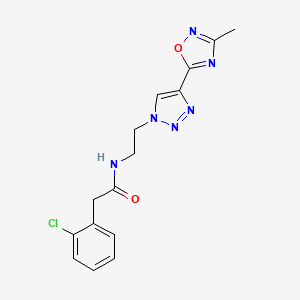
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2657458.png)
![[4-[(2-Chloropyridine-4-carbonyl)oxymethyl]phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2657460.png)
![Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2657463.png)
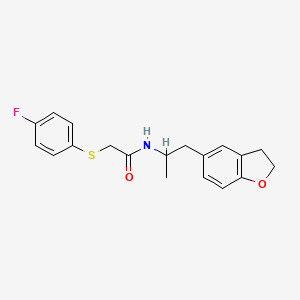
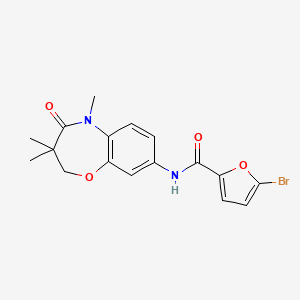
![1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2657466.png)
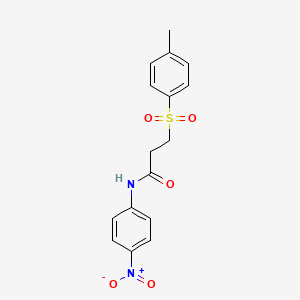
![N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2657469.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2657470.png)
